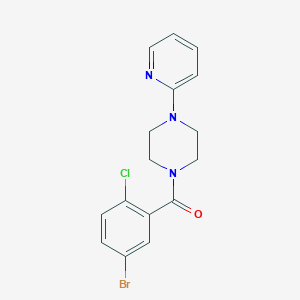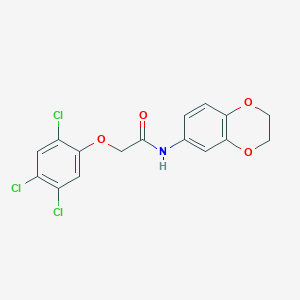![molecular formula C22H19NO4 B4113182 methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate
描述
Methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate, also known as MBPA, is a compound that has been widely used in scientific research due to its unique properties. MBPA is a synthetic compound that belongs to the family of bisphosphonates, which are known for their ability to inhibit bone resorption. In
作用机制
The mechanism of action of methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate is based on its ability to bind to hydroxyapatite, which is the mineral component of bone tissue. methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate binds to hydroxyapatite and is then taken up by osteoclasts, where it inhibits their activity. The exact mechanism of how methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate induces apoptosis in cancer cells is not fully understood, but it is believed to involve the disruption of mitochondrial function.
Biochemical and Physiological Effects
methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been shown to have several biochemical and physiological effects. In bone metabolism research, methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been shown to reduce bone resorption and increase bone density. In cancer research, methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In drug delivery systems, methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been shown to improve the targeting of drugs to specific cells.
实验室实验的优点和局限性
Methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has several advantages for lab experiments, including its ability to inhibit bone resorption, induce apoptosis in cancer cells, and act as a carrier molecule for drug delivery. However, there are also limitations to using methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate in lab experiments, including its complex synthesis process, potential toxicity, and limited solubility in aqueous solutions.
未来方向
There are several future directions for methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate research, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate in cancer cells and to explore its potential as a treatment for other diseases. Finally, there is a need for more research on the safety and toxicity of methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate, particularly in the context of drug delivery systems.
科学研究应用
Methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been used in various scientific research applications, including the study of bone metabolism, cancer treatment, and drug delivery systems. In bone metabolism research, methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been shown to inhibit bone resorption by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. In cancer treatment, methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been used as a potential anti-tumor agent due to its ability to induce apoptosis in cancer cells. In drug delivery systems, methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate has been used as a carrier molecule to deliver drugs to specific target cells.
属性
IUPAC Name |
methyl 2-[4-[(4-phenylbenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-21(24)15-27-20-13-11-19(12-14-20)23-22(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZHGSPJXPTEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(biphenyl-4-ylcarbonyl)amino]phenoxy}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113113.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)

![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)
![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)

